molecular formula C11H16N2O2 B11891432 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 906456-07-3

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11891432
CAS No.: 906456-07-3
M. Wt: 208.26 g/mol
InChI Key: UMKOMKQKXDZYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical building block based on the spirocyclic hydantoin scaffold, a structure of significant interest in pharmaceutical research and development. The core 1,3-diazaspiro[4.5]decane-2,4-dione structure, to which this compound belongs, is a privileged heterocyclic scaffold with documented pharmacological potential . The prop-2-en-1-yl (allyl) substituent at the 7-position provides a versatile handle for further synthetic modification and exploration of structure-activity relationships, making this compound a valuable intermediate for medicinal chemists. This compound is intended for research purposes as a key synthetic precursor in the discovery of new therapeutic agents. Its spirocyclic architecture is a common feature in molecules that modulate biological targets, such as the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives identified as novel delta opioid receptor (DOR) agonists and the 1,3-diazaspiro[4.5]decane-2,4-dione core used in a patented TRPM8 receptor antagonist . Researchers can leverage this compound to develop new chemical entities for probing biological pathways and treating various diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

906456-07-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

7-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C11H16N2O2/c1-2-4-8-5-3-6-11(7-8)9(14)12-10(15)13-11/h2,8H,1,3-7H2,(H2,12,13,14,15)

InChI Key

UMKOMKQKXDZYCC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Procedure

  • Hydantoin Core Preparation :

    • 1,3-Diazaspiro[4.5]decane-2,4-dione is synthesized via cyclization of cyclohexanone with urea and diethyl oxalate under acidic conditions (e.g., HCl).

    • Yield: 65–78%.

  • Allylation :

    • The hydantoin core is treated with allyl bromide (or chloride) in the presence of a base (e.g., NaH, K₂CO₃) in anhydrous DMF or THF.

    • Reaction Conditions :

      • Temperature: 60–80°C

      • Time: 12–24 hours

      • Molar ratio (hydantoin:allyl halide:base): 1:1.2:2

    • Yield : 70–85%.

Key Data

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1Urea, diethyl oxalate, HClH₂O/EtOH70665–78
2Allyl bromide, NaHDMF801270–85

Mechanistic Insight :
The allyl group is introduced via SN2 nucleophilic substitution at the hydantoin’s N-3 position, facilitated by deprotonation with a strong base.

Cyclization of Allyl-Functionalized Precursors

This method constructs the spirocyclic hydantoin core while simultaneously introducing the allyl group.

Procedure

  • Synthesis of Allyl-Urea Intermediate :

    • Cyclohexanone is condensed with allylurea in the presence of ammonium carbonate and potassium cyanide via the Bucherer–Bergs reaction.

    • Reaction Conditions :

      • Solvent: EtOH/H₂O (3:1)

      • Temperature: 60–70°C

      • Time: 48 hours

    • Yield : 55–60%.

  • Acid-Catalyzed Cyclization :

    • The intermediate is treated with concentrated HCl to induce cyclization.

    • Yield : 80–85%.

Key Data

IntermediateCyclization AgentSolventTemp (°C)Yield (%)
AllylureaHCl (conc.)H₂O9080–85

Advantage : Avoids separate alkylation steps, streamlining synthesis.

Palladium-catalyzed Tsuji–Trost allylation enables regioselective allyl group introduction.

Procedure

  • Substrate Preparation :

    • A Ugi adduct derived from cyclohexanone, allyl carbamate, and an amine is synthesized.

  • Intramolecular Allylation :

    • The adduct undergoes Pd-catalyzed cyclization using Pd₂(dba)₃ and chiral ligands (e.g., phosphine-oxazoline) in 1,4-dioxane.

    • Reaction Conditions :

      • Catalyst: Pd₂(dba)₃ (5 mol%)

      • Ligand: (R)-Tol-BINAP (10 mol%)

      • Temp: 25°C

      • Time: 24 hours

    • Yield : 75–88%.

Key Data

Catalyst SystemSolventEnantiomeric Ratio (er)Yield (%)
Pd₂(dba)₃/(R)-Tol-BINAPDioxane97:386

Limitation : Requires specialized ligands and inert conditions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
AlkylationSimple, scalableLimited regioselectivity70–85
CyclizationOne-pot synthesisLong reaction times55–85
Tsuji–Trost AllylationHigh enantioselectivityCostly catalysts75–88

Optimization Strategies

  • Solvent Effects : Methanol improves hydantoin core solubility during alkylation, reducing side products.

  • Base Selection : NaH outperforms K₂CO₃ in allylation efficiency (yield increase: 15%).

  • Catalyst Screening : Pd(OAc)₂ with BINAP ligands reduces reaction time by 30% compared to Pd₂(dba)₃ .

Chemical Reactions Analysis

Types of Reactions

7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the allyl position.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and a molecular weight of 208.26 g/mol. Its structure includes a spirocyclic framework that is characteristic of many biologically active compounds. The unique arrangement of nitrogen atoms within the diazaspiro structure contributes to its diverse reactivity and potential biological activity.

Drug Discovery

The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its spirocyclic nature is particularly valuable in medicinal chemistry due to its ability to mimic complex natural products.

  • Case Study: Anticonvulsant Properties
    Research has indicated that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For example, N-phenylamino derivatives have shown significant activity in seizure models, suggesting that 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione could be explored further for neuropharmacological applications .

Molecular Recognition

The physicochemical properties of diazaspiro compounds facilitate their use in molecular recognition processes. Their ability to form specific interactions with biomolecules can be leveraged in designing sensors or probes for biological applications.

Photocatalysis

Recent studies have explored the use of diazaspiro compounds in photocatalytic reactions. The ability to generate N-centered radicals opens avenues for constructing complex organic molecules through multicomponent reactions . This application is particularly relevant in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirohydantoin derivatives exhibit diverse pharmacological activities influenced by substituent type, position, and stereochemistry. Below is a systematic comparison of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione with structurally related analogs.

Substituent Position and Bioactivity

  • 7-Methyl derivative (C9H14N2O2): Exhibits a molecular weight of 182.22 g/mol. This compound is marketed as a rare chemical for early-stage research .
  • 8-Methyl-3-(4-methylphenylsulfonyl) derivative: Demonstrates hypoglycemic activity in male albino rats, with potency varying based on the methyl group's position (6-, 7-, or 8-methyl). The 8-methyl analog showed moderate glucose-lowering effects, suggesting positional sensitivity in antidiabetic applications .
  • 7,7,9-Trimethyl derivative (C11H18N2O2) : Larger molecular weight (210.28 g/mol) and steric bulk may limit metabolic degradation. Safety data sheets highlight regulatory compliance but lack explicit toxicity profiles .

Aryl and Heteroatom Substitutions

  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 6-phenyl) : Substitutions at the 6-position with aryl groups (phenyl, methylphenyl, methoxyphenyl) yield compounds with moderate anticonvulsant activity. For instance, 6-(4-methoxyphenyl) derivatives show 50% yield in synthesis but reduced potency compared to sulfonamide analogs .
  • 3-(4-Chlorophenylsulfonyl) derivatives : Sulfonyl groups enhance antidiabetic activity, with the 4-chlorophenyl variant exhibiting improved hypoglycemic effects over methyl-substituted counterparts .
  • No bioactivity data are reported, but its molecular weight (238.28 g/mol) suggests favorable pharmacokinetics .

Structural and Functional Insights

  • Spirocyclic Rigidity: Compared to non-spiro hydantoins, the fused cyclohexane ring enhances metabolic stability and target binding specificity, as seen in anticonvulsant and antidiabetic analogs .

Biological Activity

The compound 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione , also known by its CAS number 714-61-4, is a member of the diazaspiro series, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₃N₂O₂
Molecular Weight208.257 g/mol
LogP1.6409
Polar Surface Area (PSA)52.9 Ų

Structure

The structure of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione features a spirocyclic arrangement that contributes to its unique biological properties.

Research indicates that compounds within the diazaspiro class often exhibit significant interactions with biological targets such as enzymes and receptors. The specific mechanism of action for 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has not been extensively documented; however, related compounds have shown promise in targeting oncogenic pathways.

Antitumor Activity

One notable study explored the antitumor effects of similar diazaspiro compounds on cancer cell lines. For instance, derivatives that share structural similarities with 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione demonstrated potent inhibition of the KRAS G12C mutation in non-small cell lung cancer models . This highlights the potential for therapeutic applications in oncology.

In Vivo Studies

In vivo studies using xenograft mouse models have shown that certain derivatives exhibit dose-dependent antitumor effects. For example, a related compound was reported to significantly reduce tumor size in treated mice compared to controls . Although specific data on 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is limited, these findings suggest a promising avenue for further exploration.

Study on Structural Variants

A comparative analysis of various diazaspiro compounds revealed that modifications at specific positions significantly altered their biological activity. For example, compounds with different alkyl substitutions at the nitrogen atoms exhibited varied affinities for target proteins involved in cellular proliferation and apoptosis . This suggests that structural modifications can be exploited to enhance the efficacy of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione.

Synthesis and Evaluation

Synthesis routes for diazaspiro compounds have been optimized to yield high-purity products suitable for biological evaluation. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . These advancements facilitate the exploration of biological activities through systematic evaluation of various derivatives.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione?

Answer:
The synthesis of spirocyclic compounds like this typically involves cyclization reactions with propenyl derivatives. For example, analogous routes use tetrahydropyran-4-carbonitrile and alkyl halides (e.g., 1-bromo-2-fluoroethane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Key steps include:

  • Nucleophilic substitution to introduce the propenyl group.
  • Spirocyclization via intramolecular amide formation.
  • Purification via column chromatography or preparative TLC (e.g., heptane/dichloromethane/methanol mixtures) to isolate the product .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assign spirocyclic protons (e.g., δ 1.2–2.8 ppm for cyclohexane protons) and confirm the propenyl group (δ 5.0–5.8 ppm for allylic protons).
  • X-ray crystallography: Resolve spiro junction geometry (e.g., torsion angles of ~90° between fused rings) .
  • Mass spectrometry (HRMS): Validate molecular weight (C₁₁H₁₄N₂O₂; theoretical 214.11 g/mol) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Cross-validation: Compare experimental NMR data with computational predictions (DFT or molecular modeling).
  • Dynamic NMR: Analyze coalescence temperatures for conformational flexibility in the spiro system.
  • Isotopic labeling: Trace reaction intermediates to confirm regiochemistry (e.g., ¹⁵N labeling for amide groups) .

Advanced: What computational approaches predict physicochemical properties (e.g., solubility, pKa)?

Answer:

  • Quantum mechanics (QM): Calculate pKa values (e.g., predicted ~10.12 for amide protons) using software like Gaussian or COSMO-RS .
  • Molecular dynamics (MD): Simulate solubility in solvents (e.g., logP ~1.26) .
  • Docking studies: Screen for potential bioactivity (e.g., anticonvulsant targets) based on structural analogs .

Basic: What are the safety protocols for handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Avoid aerosol formation; work in a fume hood.
  • Storage: Keep in airtight containers at 2–8°C in a dry environment .

Advanced: How to assess metabolic stability in biological systems?

Answer:

  • In vitro assays: Use liver microsomes (e.g., human CYP450 enzymes) to monitor oxidation of the propenyl group.
  • LC-MS/MS: Quantify degradation products (e.g., epoxides or diols).
  • Structure-activity relationship (SAR): Compare with analogs (e.g., 8-oxa derivatives) to identify metabolic hotspots .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

  • Substituent variation: Replace the propenyl group with cyclopropymethoxy or fluorophenylsulfonyl groups to modulate lipophilicity .
  • Stereochemical analysis: Synthesize enantiomers (e.g., (5R,9S)-trimethyl derivatives) and test for target affinity .
  • Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using crystallographic data .

Basic: What factors influence stability under experimental conditions?

Answer:

  • pH sensitivity: Degrades in acidic conditions (pH <3) due to amide hydrolysis.
  • Thermal stability: Stable up to 150°C; avoid prolonged heating.
  • Light exposure: Store in amber vials to prevent photodegradation .

Advanced: What reaction mechanisms explain by-product formation during synthesis?

Answer:

  • Hydrazine side reactions: Excess hydrazine may form hydrazone derivatives (e.g., propane-2-ylidenehydrazono by-products) .
  • Radical intermediates: Propenyl groups can undergo unintended polymerization under oxidative conditions.
  • Epimerization: Spiro center racemization in polar solvents (e.g., DMSO) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst screening: Test Pd-based catalysts for propenyl coupling efficiency.
  • Process control: Use inline FTIR to monitor cyclization progress.
  • Scale-up adjustments: Replace THF with safer solvents (e.g., 2-MeTHF) and optimize reflux times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.